![molecular formula C16H21ClN2O B5104689 4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)
4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a chlorophenoxy group and a pentyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a pentyl chain. The pyrazole ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenoxy group might make the compound more polar and potentially more soluble in polar solvents .Mechanism of Action
Target of Action
The primary target of the compound “4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole” is the Genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a potential target for antiviral drugs.
Mode of Action
It is known to interact with its target, the genome polyprotein . The interaction between the compound and its target may result in changes that inhibit the function of the polyprotein, potentially preventing viral replication.
Result of Action
Given its target, it is likely that the compound inhibits the function of the genome polyprotein, potentially preventing viral replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . For instance, the compound was found to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress .
properties
IUPAC Name |
4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-12-16(13(2)19-18-12)6-4-3-5-11-20-15-9-7-14(17)8-10-15/h7-10H,3-6,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHNSCUFXYSNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


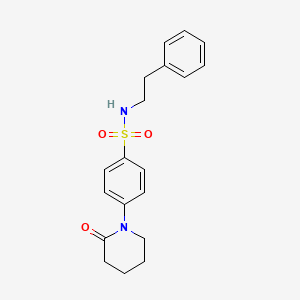
![(dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5104619.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-2-furamide](/img/structure/B5104624.png)
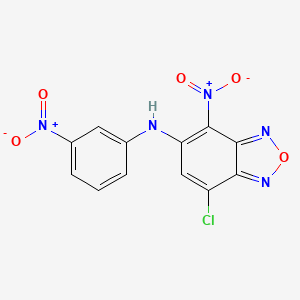
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![2-[2-(2-bromo-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5104686.png)
![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)
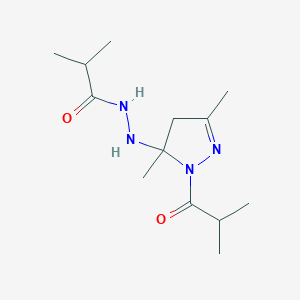
![ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B5104702.png)
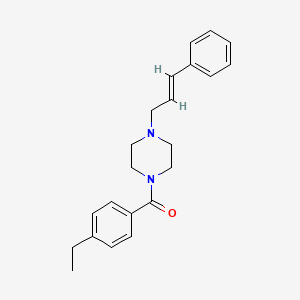

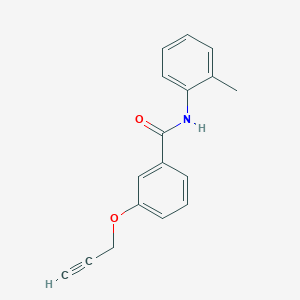
![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)